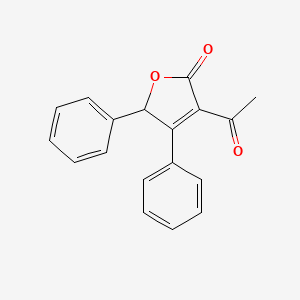
3-Acetyl-4,5-diphenyl-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4,5-diphenyl-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with acetyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,5-diphenyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Acetyl-4,5-diphenyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-Acetyl-4,5-diphenyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 3-Acetyl-4,5-diphenyl-2(5H)-furanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects.
類似化合物との比較
Similar Compounds
3-Acetyl-4-phenyl-2(5H)-furanone: Similar structure but with one less phenyl group.
4,5-Diphenyl-2(5H)-furanone: Lacks the acetyl group.
3-Acetyl-2(5H)-furanone: Lacks the phenyl groups.
Uniqueness
3-Acetyl-4,5-diphenyl-2(5H)-furanone is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
21053-71-4 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
4-acetyl-2,3-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C18H14O3/c1-12(19)15-16(13-8-4-2-5-9-13)17(21-18(15)20)14-10-6-3-7-11-14/h2-11,17H,1H3 |
InChIキー |
LPBNLPDTGBWCDP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


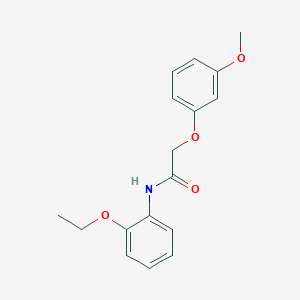
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)


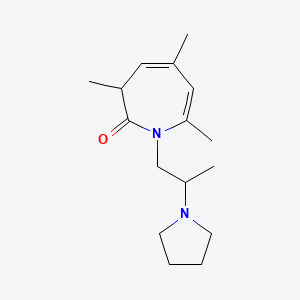
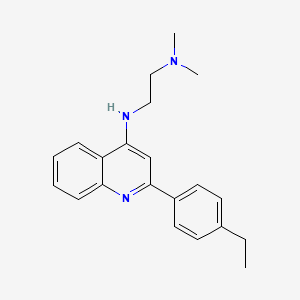


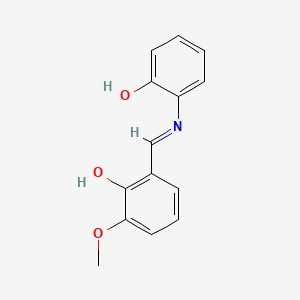

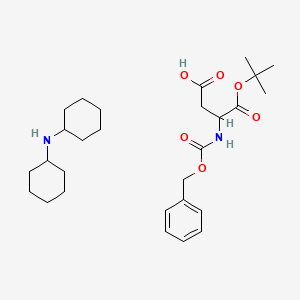


![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
